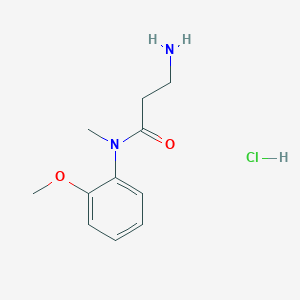
2-(Bromomethyl)-3-methoxypyrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-methoxypyrazine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-3-methoxypyrazine hydrochloride is not yet fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(Bromomethyl)-3-methoxypyrazine hydrochloride has been found to have different biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Bromomethyl)-3-methoxypyrazine hydrochloride in lab experiments is its potency against cancer cells, bacteria, and fungi. This compound can be used to study the mechanisms of action of different drugs and to develop new drugs with improved efficacy. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use this compound with caution and to follow all safety protocols.
Zukünftige Richtungen
There are several future directions for the study of 2-(Bromomethyl)-3-methoxypyrazine hydrochloride. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an antibacterial and antifungal agent in vivo. Additionally, more studies are needed to understand the mechanism of action of this compound and to develop new drugs based on its structure.
Conclusion
In conclusion, 2-(Bromomethyl)-3-methoxypyrazine hydrochloride is a promising compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new drugs based on its structure.
Synthesemethoden
2-(Bromomethyl)-3-methoxypyrazine hydrochloride can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dimethoxypyrazine with formaldehyde and hydrobromic acid. This reaction yields 2-(Bromomethyl)-3-methoxypyrazine, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-methoxypyrazine hydrochloride has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against different cancer cell lines. It has also been studied for its potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-methoxypyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLJVKVMLLGMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CBr.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2858439.png)




![2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine](/img/structure/B2858451.png)
![[(2R,4S)-2-Methyl-1,1-dioxothian-4-yl]methanamine;hydrochloride](/img/structure/B2858452.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)


![2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2858459.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide](/img/structure/B2858460.png)